molecular formula C6H5N3O3S B11902794 1h-Imidazo[4,5-b]pyridine-6-sulfonic acid CAS No. 91160-06-4

1h-Imidazo[4,5-b]pyridine-6-sulfonic acid

Katalognummer: B11902794
CAS-Nummer: 91160-06-4
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: UQTVQJWEUXMWOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid is a heterocyclic compound that belongs to the imidazopyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-b]pyridine-6-sulfonic acid typically involves the construction of the imidazole and pyridine rings followed by the introduction of the sulfonic acid group. One common method involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[4,5-b]pyridine-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-imidazo[4,5-b]pyridine-6-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of various biological pathways, depending on its structural modifications and functional groups. For example, certain derivatives of imidazopyridine have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid can be compared with other similar compounds, such as:

    1H-Imidazo[1,2-a]pyridine: Another imidazopyridine derivative with different ring fusion and electronic properties.

    1H-Imidazo[4,5-c]pyridine: A compound with a similar structure but different substitution patterns and reactivity.

    1H-Imidazo[4,5-b]pyridine-5-sulfonic acid: A closely related compound with the sulfonic acid group at a different position, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific ring fusion and the position of the sulfonic acid group, which confer distinct electronic properties and reactivity compared to other imidazopyridine derivatives .

Eigenschaften

CAS-Nummer

91160-06-4

Molekularformel

C6H5N3O3S

Molekulargewicht

199.19 g/mol

IUPAC-Name

1H-imidazo[4,5-b]pyridine-6-sulfonic acid

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)(H,10,11,12)

InChI-Schlüssel

UQTVQJWEUXMWOS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1NC=N2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.